4-[(Benzylamino)methyl]oxan-4-ol is an organic compound that belongs to the class of oxolanes, characterized by the presence of a benzylamino group and a hydroxyl functional group at the 4-position of the oxane ring. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through several chemical reactions involving readily available starting materials. Its structure allows for various modifications, making it a versatile candidate for further research and development in drug design.
4-[(Benzylamino)methyl]oxan-4-ol can be classified as:
The synthesis of 4-[(Benzylamino)methyl]oxan-4-ol typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and purity. Techniques such as chromatography are often employed to purify the final product.
The molecular formula for 4-[(Benzylamino)methyl]oxan-4-ol is . The structural representation includes:
Property | Value |
---|---|
Molecular Weight | 195.25 g/mol |
IUPAC Name | 4-[(Benzylamino)methyl]oxan-4-ol |
InChI Key | InChI=1S/C11H15N1O2/c12-10(13)9-11(14)15/h9,12H,1,3H2,(H,14,15) |
4-[(Benzylamino)methyl]oxan-4-ol can undergo various chemical reactions:
These reactions typically require specific reagents and conditions (e.g., temperature, pH) to ensure selectivity and yield. For example, oxidation might involve agents like potassium permanganate or chromium trioxide.
The mechanism of action for 4-[(Benzylamino)methyl]oxan-4-ol is primarily based on its interaction with biological targets:
Studies on similar compounds suggest that modifications to the benzylamine group can significantly affect pharmacological properties.
4-[(Benzylamino)methyl]oxan-4-ol has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4